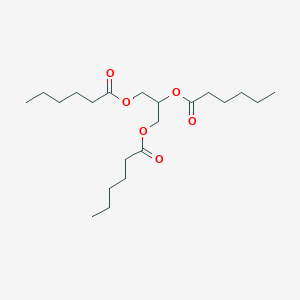![molecular formula C17H14N2O5 B053043 8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione CAS No. 118122-53-5](/img/structure/B53043.png)
8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Mat-3,4-adduct is a chemical compound known for its unique structure and reactivity
Vorbereitungsmethoden
The synthesis of 4’-Mat-3,4-adduct typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride in dry chloroform, combined with other reagents such as 3,5-Bis-(3R)-(3,7-dimethyl-octylaminocarbonyl)-benzoic acid and 4-dimethylaminopyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
4’-Mat-3,4-adduct undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition reactions can yield a mixture of products due to the formation of allylic carbocations .
Wissenschaftliche Forschungsanwendungen
4’-Mat-3,4-adduct has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of adducts in various chemical reactions.
Biology: It is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which 4’-Mat-3,4-adduct exerts its effects involves the formation of covalent bonds with target molecules. This process can be influenced by the presence of specific functional groups and the overall structure of the compound.
Vergleich Mit ähnlichen Verbindungen
4’-Mat-3,4-adduct can be compared with other similar compounds, such as:
1,3-butadiene adducts: These compounds also undergo electrophilic addition reactions and form similar products.
Anthracene derivatives: These compounds are used in Diels-Alder reactions and share some reactivity patterns with 4’-Mat-3,4-adduct
The uniqueness of 4’-Mat-3,4-adduct lies in its specific structure and the resulting reactivity, which can be leveraged for various applications in research and industry.
Eigenschaften
CAS-Nummer |
118122-53-5 |
|---|---|
Molekularformel |
C17H14N2O5 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
8,14-dimethyl-11,16-dioxa-4,6-diazapentacyclo[10.7.0.02,9.03,8.013,17]nonadeca-1(12),13(17),14,18-tetraene-5,7,10-trione |
InChI |
InChI=1S/C17H14N2O5/c1-6-5-23-8-4-3-7-10-11(14(20)24-12(7)9(6)8)17(2)13(10)18-16(22)19-15(17)21/h3-5,10-11,13H,1-2H3,(H2,18,19,21,22) |
InChI-Schlüssel |
OSHACCFKKXSZHP-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
Kanonische SMILES |
CC1=COC2=C1C3=C(C=C2)C4C(C(=O)O3)C5(C4NC(=O)NC5=O)C |
Synonyme |
4'-MAT-3,4-adduct 4'-methylangelicin-thymine-3,4-photocylcloadduct |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)



